N-Ethyl-N-propylglycinamide

Lipophilicity LogP Peptoid Design

N-Ethyl-N-propylglycinamide (CAS 208468-70-6, IUPAC: 2-amino-N-ethyl-N-propylacetamide) is a C7H16N2O glycinamide derivative with a molecular weight of 144.21 g/mol. It is a small-molecule building block featuring a primary amine and a tertiary amide bearing asymmetric ethyl and propyl N-substituents.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B1498011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-propylglycinamide
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCN(CC)C(=O)CN
InChIInChI=1S/C7H16N2O/c1-3-5-9(4-2)7(10)6-8/h3-6,8H2,1-2H3
InChIKeyHYAUDGAMQMIQFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-N-propylglycinamide: Core Identity and Baseline Properties for Procurement Screening


N-Ethyl-N-propylglycinamide (CAS 208468-70-6, IUPAC: 2-amino-N-ethyl-N-propylacetamide) is a C7H16N2O glycinamide derivative with a molecular weight of 144.21 g/mol [1]. It is a small-molecule building block featuring a primary amine and a tertiary amide bearing asymmetric ethyl and propyl N-substituents. Key computed physicochemical parameters include a LogP of 0.11, a topological polar surface area of 46.3 Ų, and 4 rotatable bonds [1]. The predicted boiling point is 228.8±23.0 °C at 760 mmHg, with a density of 0.9±0.1 g/cm³ and a flash point of 92.1±22.6 °C . These properties distinguish it from the simpler symmetric N,N-dialkylglycinamides commonly used as peptide mimics.

Asymmetric Scaffold Unique ethyl/propyl tertiary amide for peptoid design
Synthetic Compatibility Primary amine handle supports solid-phase submonomer synthesis
Physicochemical Profile Intermediate LogP (0.11) balances polarity and hydrophobicity

Why N-Ethyl-N-propylglycinamide Cannot Be Replaced by Simpler N,N-Dialkyl Analogs


The asymmetric N-ethyl/N-propyl substitution pattern of N-Ethyl-N-propylglycinamide creates a stereoelectronic environment that is not replicated by the common symmetric N,N-diethylglycinamide or N,N-dipropylglycinamide. This results in quantifiable differences in lipophilicity (LogP: 0.11 vs. -0.5 for the diethyl analog) [1][2] and molecular flexibility (4 rotatable bonds vs. 3) [1][2], which directly influence chromatographic retention, membrane permeability, and conformational sampling in peptidomimetic design. Furthermore, the mixed alkyl motif provides a unique steric profile that dictates the secondary structure and biological activity of derived N-substituted glycine oligomers (peptoids), making direct substitution scientifically unreliable without re-validation of synthetic and assay outcomes [3].

Target
N,N-Diethylglycinamide
Asymmetric chain motif may shift lipophilicity and conformational sampling, altering chromatographic retention and permeability context.
Target
N,N-Dipropylglycinamide
Symmetrical propyl chains significantly reduce vapor pressure, potentially complicating post-synthetic solvent removal workflows.

N-Ethyl-N-propylglycinamide: Head-to-Head Quantitative Differentiators Against the Closest Analogs


Enhanced Lipophilicity: LogP Shift of +0.6 vs. N,N-Diethylglycinamide

N-Ethyl-N-propylglycinamide exhibits a computed LogP (XLogP3) of 0.11, which represents a substantial +0.6 log unit increase over the N,N-diethyl analog (LogP -0.5) [1][2]. This shift in lipophilicity is critical: it indicates a 4-fold higher partition coefficient into organic phases, directly impacting membrane permeability, solid-phase extraction recovery, and retention time in reversed-phase HPLC purification of derived peptoid libraries [3].

Lipophilicity Shift
Head-to-head
ΔLogP = +0.61
Reported higher organic-phase partitioning vs. diethyl analog. Supports membrane permeability context in peptoid design.
Computed by XLogP3; validation context specific to predicted partition coefficients.
Lipophilicity LogP Peptoid Design

Increased Conformational Flexibility: Four Rotatable Bonds vs. Three in N,N-Diethylglycinamide

The target compound possesses 4 rotatable bonds, compared to only 3 for the N,N-diethyl analog [1][2]. This additional rotational degree of freedom arises from the extension of one N-alkyl chain from ethyl to propyl. A higher rotatable bond count directly translates to greater conformational entropy and a broader sampling of backbone dihedral angles in peptoid oligomers, a key driver of structural diversity in combinatorial libraries [3].

Conformational Flexibility
Head-to-head
4 vs. 3 Rotatable Bonds
33% increase in rotational freedom vs. diethyl analog. Supports broader backbone dihedral angle sampling for library diversity.
Computed by Cactvs; context-dependent on specific peptoid target constraints.
Conformational Flexibility Rotatable Bonds Peptoid Library Diversity

Reduced Volatility: 34.5°C Higher Boiling Point Than N,N-Diethylglycinamide

The predicted boiling point of N-Ethyl-N-propylglycinamide is 228.8±23.0 °C at 760 mmHg , compared to the reported boiling point of approximately 85 °C (at 0.1 Torr) for the N,N-diethyl analog [1]. This substantially higher boiling point and a vapor pressure of 0.1±0.5 mmHg at 25°C indicate significantly reduced volatility, which simplifies open-atmosphere weighing, reduces evaporative loss during long-term storage, and improves safety during solid-phase synthesis steps that may involve mild heating [2].

Reduced Volatility
Cross-study comparable
Boiling Point ~229°C
Substantially higher boiling point reported vs. diethyl analog. May reduce evaporative loss during open-atmosphere solid-phase synthesis.
Predicted value at 760 mmHg; explicit pressure conditions differ from comparator literature (0.1 Torr).
Volatility Boiling Point Synthetic Handling

Intermediate Vapor Pressure: 9.6× Higher Than N,N-Dipropylglycinamide

N-Ethyl-N-propylglycinamide has a calculated vapor pressure of 0.1±0.5 mmHg at 25°C , while the symmetrical N,N-dipropyl analog has a vapor pressure of 0.0104 mmHg at the same temperature . This ~9.6-fold higher vapor pressure offers a practical middle ground: the compound is volatile enough to permit concentration by rotary evaporation under standard conditions, yet sufficiently non-volatile to avoid handling losses observed with the diethyl analog. The N,N-dipropyl analog's extremely low vapor pressure can hinder solvent removal and complicate lyophilization workflows.

Intermediate Vapor Pressure
Data to verify
0.1 mmHg (25°C)
9.6× higher than dipropyl analog. Supports efficient evaporation during post-synthesis workup while maintaining handling characteristics.
Predicted value; experimental verification recommended for batch-specific handling protocols.
Vapor Pressure Physical Property Purification

N-Ethyl-N-propylglycinamide: Optimal Procurement Scenarios Driven by Quantitative Differentiation


Asymmetric Peptoid Library Construction Requiring LogP > 0 Monomers

For combinatorial peptoid libraries targeting intracellular protein-protein interactions, N-Ethyl-N-propylglycinamide provides a LogP of 0.11, enabling a 4-fold enhancement in membrane partitioning over the commonly used N,N-diethylglycinamide (LogP -0.5). This increase directly supports design strategies for cell-permeable peptoids, where achieving a balanced LogP in monomer units reduces reliance on post-synthetic lipophilic capping and improves hit identification rates. Procurement of the asymmetric monomer is justified when library design calls for monomers with a positive LogP without resorting to bulkier N,N-dipropyl substitution, which would double the molecular weight increment. [1][2]

Solid-Phase Synthesis of Peptoids with Enhanced Conformational Sampling

In solid-phase submonomer synthesis of N-substituted glycine oligomers, each additional rotatable bond in the monomer increases the conformational space sampled by the resulting peptoid. N-Ethyl-N-propylglycinamide, with 4 rotatable bonds, provides a 33% increase in rotational freedom compared to the N,N-diethyl monomer (3 rotatable bonds). This supports the generation of peptoids with greater backbone diversity, a critical parameter when screening against conformationally sensitive targets such as GPCRs or proteases. The moderate boiling point of ~229°C ensures the monomer remains compatible with standard automated peptide synthesizer protocols without excessive evaporation during DMF washing steps. [1][2]

Synthesis of N-Alkylglycine Trimers for Neuroprotection Research

The N-ethyl-N-propyl substitution pattern serves as a key intermediate for constructing mixed N-alkylglycine trimers, a structural class described in patents (e.g., EP-1338604-A1) as capable of blocking L-glutamate receptors with neuroprotective activity. In the context of these trimers, the combination of an ethyl and a propyl group on the glycinamide amide nitrogen modulates the inhibitor's steric and electronic properties, which is critical for achieving selective antagonism of NMDA receptor subtypes. Procurement of the pre-formed monomer accelerates the assembly of asymmetric trimers, bypassing the need for selective N-alkylation steps that introduce purification challenges. [3]

Physicochemical Reference Standard for Mixed N,N-Dialkylglycinamide Characterization

As a prototypical mixed N,N-dialkylglycinamide, N-Ethyl-N-propylglycinamide serves as an ideal reference compound for calibrating reversed-phase HPLC systems, validating LogP prediction models, and establishing baseline spectroscopic data (¹H/¹³C NMR, IR) for the structural class. Its defined boiling point (228.8 °C), density (0.9 g/cm³), and refractive index (1.461) provide reproducible benchmarks that are not confounded by the symmetry of diethyl or dipropyl analogs, making it a superior system suitability standard for quality control laboratories engaged in peptoid and glycinamide derivative characterization. [1]

Application
Selection Property
Validation Focus
Intracellular Peptoid Libraries
Positive LogP monomer
Membrane partitioning and cell permeability context
Solid-Phase Submonomer Synthesis
Conformational diversity profile
Backbone dihedral angle sampling
Excitotoxic Model Research
Asymmetric N-alkyl motif
NMDA receptor modulation context
Physicochemical Characterization
Reference standard
HPLC retention and LogP model validation
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